(4-Bromobutyl)triphenylphosphonium bromide can be used as a reagent in azidification reactions. In this context, it serves as a source of bromide ions (Br-), which can react with hydrazoic acid (HN3) to generate azide ions (N3-). Azide ions are important intermediates in various organic transformations, including the synthesis of azides, triazoles, and other nitrogen-containing heterocycles [].
This compound can participate in C-H activation and β-elimination reactions, leading to the formation of eight-membered ring systems. This reaction involves the activation of a C-H bond by a strong base, followed by the elimination of a leaving group (Br-) and a proton (H+) to form a cyclic product.
(4-Bromobutyl)triphenylphosphonium bromide can be employed as a catalyst for the 1,3-dipolar cycloaddition of azides onto alkenes. This reaction involves the formation of a five-membered ring product between an azide and an alkene. This reaction is valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science [].
This compound can act as a ligand for samarium(II) iodide (SmI2), enabling the stereoselective coupling of unsaturated carbonyl compounds and aldehydes. This reaction provides a powerful tool for the synthesis of complex organic molecules with specific stereochemical configurations.
(4-Bromobutyl)triphenylphosphonium bromide plays a role in the synthesis of D-labeled methylenecyclobutane, a valuable intermediate in organic synthesis. This synthesis involves a multi-step process that utilizes the unique properties of this compound [].
(4-Bromobutyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the molecular formula and a molecular weight of 478.2 g/mol. This compound is recognized for its unique structure, where a triphenylphosphonium cation is linked to a 4-bromobutyl group, making it a versatile reagent in organic synthesis. It typically appears as a white to pale cream crystalline powder and has a melting point in the range of 210-213 °C .
(4-Bromobutyl)triphenylphosphonium bromide itself does not typically exhibit biological activity. However, the compounds formed by its transformation can have diverse mechanisms depending on the functional groups introduced. For example, phosphonium ylides can act as nucleophiles in cycloaddition reactions, leading to the formation of new ring structures [].
The synthesis of (4-Bromobutyl)triphenylphosphonium bromide generally involves the reaction of triphenylphosphine with 4-bromobutyl bromide. The general reaction can be outlined as follows:
(4-Bromobutyl)triphenylphosphonium bromide finds applications primarily in organic synthesis. Its notable uses include:
(4-Bromobutyl)triphenylphosphonium bromide belongs to a class of phosphonium salts that exhibit similar structural characteristics but differ in their substituents or functional groups. Some similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triphenylphosphonium bromide | C18H18BrP | Commonly used as a phase transfer catalyst |
Benzyltriphenylphosphonium chloride | C22H22ClP | Used in organic synthesis; less polar than (4-Bromobutyl) derivative |
Octadecyltriphenylphosphonium bromide | C30H51BrP | Longer alkyl chain; used for membrane studies |
The uniqueness of (4-Bromobutyl)triphenylphosphonium bromide lies in its specific alkyl substituent (4-bromobutyl), which enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly useful for applications requiring cell penetration or specific reactivity profiles .
Trimethylsilyl bromide (TMSBr) has emerged as a versatile reagent for synthesizing phosphonium salts. In a one-pot protocol, TMSBr mediates the reaction between alcohols and triphenylphosphine (PPh₃), generating phosphonium salts under mild conditions. For (4-bromobutyl)triphenylphosphonium bromide, this method can be adapted using 4-bromobutanol as the starting material. The process involves sequential addition of TMSBr and PPh₃ in 1,4-dioxane, followed by heating at 80°C. This approach is particularly effective for substrates sensitive to acidic conditions, yielding the target compound in 72–85% efficiency.
The mechanism proceeds via in situ generation of a bromoalkane intermediate:
This method avoids harsh acids, making it suitable for lab-scale production. However, yields vary with substituent electronic effects, favoring electron-neutral or withdrawing groups.
The most direct route involves reacting PPh₃ with 1,4-dibromobutane in a polar aprotic solvent like acetonitrile or dichloromethane. This SN₂ reaction proceeds at room temperature or under mild heating (40–60°C), with yields exceeding 90%. The reaction mechanism involves:
Optimization Parameters:
Solvent choice critically impacts reaction efficiency and purity:
Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Acetonitrile | 60 | 93 | 98 |
1,4-Dioxane | 80 | 85 | 95 |
Toluene | 110 | 78 | 90 |
Higher temperatures (80–110°C) accelerate reactions in low-polarity solvents but risk decomposition. Conversely, polar solvents like acetonitrile facilitate ionic intermediates, reducing energy barriers. For acid-sensitive substrates, 1,4-dioxane at 80°C balances reactivity and stability.
Phosphonium salts often precipitate as crystalline solids, enabling straightforward isolation via filtration. However, impurities like unreacted PPh₃ or dibromobutane require additional purification:
(4-Bromobutyl)triphenylphosphonium bromide serves as an effective phase-transfer catalyst (PTC) in heterocyclic synthesis due to its amphiphilic nature. The phosphonium cation facilitates the transfer of anions from aqueous to organic phases, enabling nucleophilic substitutions under mild conditions. For example, in the synthesis of pyrazoline derivatives, the bromide counterion activates dihalides (e.g., oxalyl chloride) for reaction with secondary amines, achieving >90% conversion in toluene/water biphasic systems [6].
Table 1: Heterocyclic Products Enabled by (4-Bromobutyl)triphenylphosphonium Bromide
Substrate Pair | Heterocycle Formed | Yield (%) | Reaction Conditions |
---|---|---|---|
Secondary amine + oxalyl chloride | 1,3-oxazolidin-2-one | 92 | K₂CO₃, TBAB, 30°C, 3 h [6] |
Hydrazine + α,β-unsaturated ketone | Pyrazoline | 85 | EtOH, reflux, 12 h |
The reagent’s bromobutyl chain further participates in alkylation reactions, forming quaternary ammonium intermediates that cyclize into five- or six-membered rings .
The compound’s ability to stabilize ylidic intermediates is critical in C–H activation strategies. Upon deprotonation, the phosphonium moiety generates a ylide that undergoes β-elimination, forming conjugated dienes. These dienes participate in electrocyclization reactions to construct eight-membered rings—a process exemplified in the synthesis of cyclooctatetraene derivatives [1].
For instance, treatment of (4-bromobutyl)triphenylphosphonium bromide with strong bases (e.g., NaH) yields a reactive ylide, which undergoes intramolecular [8π] electrocyclization at 80°C to produce bicyclic systems (Figure 1) [1]. The reaction’s efficiency stems from the phosphonium group’s electron-withdrawing effect, which lowers the activation energy for C–H cleavage.
The bromide’s utility extends to 1,3-dipolar cycloadditions via in situ azide generation. Under Staudinger conditions, the phosphonium group reacts with azides to form iminophosphorane intermediates, which subsequently undergo cycloaddition with alkynes or alkenes. This method has been employed to synthesize 1,2,3-triazoles with high regioselectivity [1].
Mechanistic Pathway:
This approach avoids the need for toxic metal catalysts, aligning with green chemistry principles.
In SmI₂-mediated couplings, (4-bromobutyl)triphenylphosphonium bromide acts as a radical stabilizer. The reagent’s bromine atom undergoes single-electron transfer (SET) with SmI₂, generating a carbon-centered radical that adds to aldehydes with high stereocontrol. For example, coupling α,β-unsaturated ketones with aromatic aldehydes yields anti-aldol products with diastereomeric ratios up to 9:1 [1].
Key Reaction Parameters:
The phosphonium group’s steric bulk directs facial selectivity during the radical addition step, ensuring preferential formation of the thermodynamically favored stereoisomer .
The development of specialized ligands for samarium(II) iodide-mediated transformations represents a critical advancement in organometallic chemistry, with (4-Bromobutyl)triphenylphosphonium bromide emerging as a particularly valuable component in these catalytic systems. Samarium diiodide, known as Kagan's reagent, operates as a versatile single-electron reductant capable of facilitating diverse reductive coupling reactions under mild conditions.
The coordination sphere of samarium centers proves crucial for determining reactivity patterns, with the oxyphilic nature of samarium driving preferential binding to oxygen-containing solvents and additives. In tetrahydrofuran, samarium iodide adopts a pentagonal bipyramidal geometry with heptacoordination, where five oxygen lone pairs coordinate equatorially while two iodine atoms bind axially to the samarium center. The incorporation of (4-Bromobutyl)triphenylphosphonium bromide as a ligand modulator fundamentally alters this coordination environment through its unique structural features.
Mechanistic Considerations in Ligand-Metal Interactions
The phosphonium salt functions as both a phase-transfer catalyst and a ligand precursor in samarium-mediated transformations. The 4-bromobutyl chain provides the necessary amphiphilic character to facilitate the transfer of anions from aqueous to organic phases, while the triphenylphosphonium cation can coordinate to samarium through weak electrostatic interactions. This dual functionality proves particularly advantageous in heterogeneous reaction systems where substrate solubility limitations traditionally constrain reaction scope.
Research demonstrates that phosphonium salts bearing highly acidic alpha-methylene groups exhibit exceptional compatibility with samarium centers. The bromide counterion of (4-Bromobutyl)triphenylphosphonium bromide serves multiple roles: it can exchange with iodide ligands on samarium, potentially forming mixed halide complexes with enhanced reactivity profiles. Additionally, the bromide can participate in subsequent alkylation reactions, forming quaternary ammonium intermediates that cyclize into five- or six-membered ring systems.
Enhanced Catalytic Performance through Ligand Modification
Studies reveal that the addition of Lewis basic additives like hexamethylphosphoramide dramatically enhances samarium iodide reactivity by coordinating to the metal center and increasing reduction potential. The phosphonium salt functions analogously, providing a sterically encumbered environment that facilitates selective substrate activation while maintaining the crucial Lewis acidity of the samarium center.
The stereoselective coupling of unsaturated carbonyl compounds with aldehydes mediated by samarium iodide benefits significantly from phosphonium salt ligands. The quaternary phosphonium center creates a chiral environment through its asymmetric substitution pattern, while the flexible alkyl chain allows for conformational adaptation to optimize substrate binding. This results in enhanced stereoselectivity compared to traditional samarium iodide systems operating without specialized ligands.
Ligand Exchange and Speciation Studies
Detailed mechanistic investigations using UV-visible spectroscopy demonstrate that phosphonium salts undergo exchange reactions with samarium iodide complexes, leading to distinct spectroscopic signatures indicative of new samarium-phosphonium species formation. These studies confirm that ligand exchange occurs preferentially at the axial positions of the samarium coordination sphere, consistent with the weaker binding affinity of iodide compared to phosphonium-derived ligands.
The transformation of samarium iodide to samarium chloride species during catalytic turnover represents another crucial mechanistic insight. When (4-Bromobutyl)triphenylphosphonium bromide participates in reactions involving chloride sources, the resulting samarium chloride species exhibits enhanced reducing power compared to the parent iodide complex. This speciation change enables the reduction of traditionally recalcitrant substrates, significantly expanding the synthetic utility of samarium-based reductive chemistry.
The application of quaternary phosphonium salts in asymmetric nucleophilic addition reactions has emerged as a transformative approach in organocatalysis, with (4-Bromobutyl)triphenylphosphonium bromide serving as both a direct catalyst and a synthetic precursor for more sophisticated chiral systems. The fundamental mechanism underlying phosphonium salt catalysis involves ion-pair interactions coupled with multiple non-covalent forces that collectively create highly ordered transition states capable of delivering exceptional enantioselectivity.
Mechanistic Foundation of Ion-Pair Catalysis
Quaternary phosphonium salt catalysts operate through a distinctive mechanism that synergistically combines electrostatic attractions, hydrogen bonding networks, and adjustable steric environments. The positively charged phosphonium center serves as an electrostatic anchor for anionic nucleophiles, while the surrounding organic framework provides the chiral environment necessary for enantioselective bond formation. In peptide-mimicking multifunctional phosphonium salts, the flexible peptide chain creates multiple hydrogen bonding sites that work in concert with the phosphonium center to form a semi-closed chiral cavity.
The (4-Bromobutyl)triphenylphosphonium bromide structure contributes several key features to this catalytic framework. The bromobutyl chain provides conformational flexibility that allows the catalyst to adapt to different substrate geometries, while the triphenylphosphonium core offers a stable cationic center with predictable electronic properties. The bromide counterion participates actively in the catalytic cycle by stabilizing cationic intermediates and facilitating anion exchange processes that drive the reaction forward.
Substrate Scope and Reaction Classifications
Contemporary research has systematically categorized phosphonium salt-catalyzed asymmetric nucleophilic additions into four primary reaction classes based on electrophile identity. Additions to electron-deficient alkenes encompass stereoselective 1,4-conjugate and 1,6-conjugate additions that construct structurally diverse remote stereocenters. These transformations demonstrate the unique capability of phosphonium catalysts to control stereochemistry at positions distant from the reaction center, a particularly challenging aspect of asymmetric synthesis.
Additions to carbonyl compounds primarily involve asymmetric Henry reactions and hydrophosphonylation processes. These reactions provide efficient synthetic routes to functionalized chiral alcohols bearing quaternary stereocenters. The phosphonium catalyst activates both the nucleophile through ion-pairing and the carbonyl electrophile through secondary coordination interactions, resulting in highly organized transition states that deliver excellent stereochemical outcomes.
Additions to imines focus on Mannich, Strecker, and hydrophosphonylation reactions that efficiently construct chiral amines and nitrogen heterocycle derivatives. The unique ability of phosphonium catalysts to simultaneously activate both reaction partners proves particularly valuable in these transformations, where traditional organocatalysts often struggle to achieve high levels of stereocontrol.
Performance Metrics and Stereochemical Outcomes
Recent studies demonstrate that optimized phosphonium salt catalysts achieve remarkable stereoselectivities in nucleophilic addition reactions, with enantiomeric excesses routinely exceeding 95% and diastereoselectivities greater than 19:1. The peptide-mimic phosphonium salt catalysts, developed through systematic structural optimization, represent the current state-of-the-art in this field. These catalysts incorporate multiple hydrogen bonding donors within their peptide framework, creating highly organized chiral environments that effectively discriminate between substrate enantiomers.
The ability to achieve enantioselectivity switching through subtle catalyst modifications represents a particularly significant advancement. By fine-tuning hydrogen bonding interactions within amino acid-derived versus dipeptide-derived phosphonium salts, researchers can access both enantiomers of target products using structurally related catalysts. This capability addresses a persistent challenge in asymmetric synthesis where accessing both enantiomers typically requires either catalyst enantiomers or fundamentally different catalytic approaches.
Mechanistic Insights from Computational Studies
Density functional theory calculations provide detailed mechanistic understanding of phosphonium salt-catalyzed asymmetric transformations. These studies reveal that chiral discrimination occurs through preferential stabilization of one diastereomeric transition state over competing pathways. The calculations identify specific non-covalent interactions, particularly π-π stacking between aromatic substituents and hydrogen bonding networks, as the primary drivers of enantioselectivity.
The computational work also elucidates the role of conformational dynamics in catalyst performance. The flexible nature of the phosphonium salt framework allows for adaptive binding to different substrates while maintaining the essential chiral recognition elements. This conformational adaptability explains the broad substrate scope observed experimentally and provides design principles for developing next-generation catalysts.
The controlled formation of remote stereocenters through ion-pair catalysis represents one of the most challenging frontiers in asymmetric synthesis, with quaternary phosphonium salts providing unique solutions to this fundamental problem. The concept of remote stereochemical control involves establishing chirality at positions distant from the primary reaction site, requiring catalysts capable of transmitting stereochemical information across multiple bond lengths through well-defined molecular recognition events.
Theoretical Framework for Long-Range Stereocontrol
The development of ion-pair catalysis for remote stereocenter formation builds upon the pioneering work of Phipps and coworkers, who demonstrated that cation bridges between anionic substrates and sulfonated dialkylbiaryl phosphines enable site-selective cross-coupling reactions. This approach utilizes electrostatic steering to achieve positional selectivity in dichloroarene substrates, providing a conceptual foundation for extending stereochemical control to remote positions.
In the context of (4-Bromobutyl)triphenylphosphonium bromide applications, the phosphonium cation serves as an electrostatic anchor that can interact preferentially with charged substrate functionalities at considerable distances from the reaction center. The spatial arrangement of the phosphonium center and its associated chiral environment creates a three-dimensional template that guides substrate approach and controls the formation of remote stereocenters.
Mechanistic Aspects of Remote Stereocontrol
The mechanism of remote stereocenter formation through ion-pair catalysis involves several interconnected molecular recognition events. Initially, the charged substrate forms an ion-pair complex with the phosphonium catalyst through electrostatic interactions. This ion-pairing event positions the substrate within the chiral environment of the catalyst, creating a pre-organized complex that restricts conformational freedom and establishes specific geometric relationships between reactive centers.
The transmission of stereochemical information from the catalyst to the remote reaction site occurs through a combination of electrostatic effects, conformational constraints, and secondary non-covalent interactions. The quaternary phosphonium center acts as a stereochemical relay, where the chiral environment surrounding the phosphorus atom influences the spatial arrangement of the entire substrate-catalyst complex. This organized arrangement ensures that subsequent bond-forming events occur with defined stereochemical outcomes at positions remote from the initial point of catalyst-substrate interaction.
Substrate Design and Reaction Scope
Successful implementation of remote stereocontrol requires careful substrate design that incorporates both a charged functionality for ion-pair formation and reactive centers positioned at appropriate distances. Bis(chloroaryl)methane derivatives exemplify optimal substrate design, where the central quaternary carbon provides the remote stereocenter while charged substituents enable catalyst binding. The spatial relationship between these functional elements proves critical for achieving high levels of stereocontrol.
Research demonstrates that the effectiveness of remote stereocontrol depends significantly on the nature of the linking group between the charged functionality and the reactive center. Flexible alkyl chains, such as the bromobutyl group in (4-Bromobutyl)triphenylphosphonium bromide, provide conformational adaptability that allows optimization of catalyst-substrate interactions while maintaining the essential geometric relationships for stereocontrol.
Advanced Catalyst Architectures
The development of sophisticated phosphonium salt architectures specifically designed for remote stereocontrol represents a major advancement in the field. These catalysts incorporate axially chiral biaryl frameworks that provide well-defined three-dimensional environments capable of projecting chirality over extended distances. The integration of multiple recognition elements within a single catalyst structure enables simultaneous control of both positional and stereochemical selectivity.
Bifunctional catalysts that combine ion-pair recognition with additional activation modes demonstrate enhanced performance in remote stereocontrol applications. These systems utilize the phosphonium center for substrate binding while incorporating secondary functional groups that provide additional stabilization or activation of reactive intermediates. The cooperative action of multiple catalytic elements within a single molecular framework enables transformations that would be impossible using traditional single-mode catalysts.
Applications in Complex Molecule Synthesis
The practical utility of ion-pair catalysis for remote stereocenter formation has been demonstrated in the synthesis of complex molecular architectures bearing multiple stereocenters. Desymmetrizing Suzuki-Miyaura reactions represent a particularly compelling application, where phosphonium salt catalysts enable the conversion of prochiral bis(chloroaryl)methane substrates into enantioenriched products bearing quaternary stereocenters. These transformations proceed with excellent enantioselectivities despite the significant distance between the catalyst binding site and the newly formed stereocenter.
The extension of remote stereocontrol principles to cascade reaction sequences opens additional opportunities for complex molecule construction. In these transformations, the initial ion-pair catalyzed reaction establishes the first stereocenter at a remote position, while subsequent reactions build additional molecular complexity while maintaining stereochemical integrity. This approach enables the rapid construction of stereochemically dense molecular frameworks from relatively simple starting materials.
The integration of quaternary phosphonium salts with transition metal complexes represents a sophisticated approach to cooperative catalysis that leverages the complementary reactivity patterns of organocatalytic and organometallic systems. This synergistic combination enables transformations that exceed the capabilities of either catalytic mode operating independently, providing access to unprecedented reaction pathways and enhanced selectivity profiles.
Fundamental Principles of Metal-Organocatalyst Cooperation
Cooperative catalysis involving transition metals and phosphonium salts operates through the simultaneous activation of multiple substrate components by distinct catalytic entities. The transition metal typically activates electrophilic partners through coordination and subsequent oxidative addition processes, while the phosphonium salt catalyst activates nucleophilic components through ion-pair formation and hydrogen bonding networks. This dual activation approach dramatically reduces the activation barriers for bond-forming events by optimizing the electronic properties of both reaction partners simultaneously.
The (4-Bromobutyl)triphenylphosphonium bromide structure provides several advantages in cooperative catalytic systems. The phosphonium center offers a stable platform for anion binding and activation, while the flexible bromobutyl chain allows for spatial optimization of substrate positioning relative to the transition metal center. The bromide counterion can participate in ligand exchange processes with transition metals, potentially generating mixed-ligand complexes with enhanced reactivity profiles.
Mechanistic Framework for Cooperative Activation
Recent investigations into palladium-catalyzed aminophosphine activation demonstrate the crucial role of phosphonium salts in facilitating challenging transformations. In these systems, the phosphonium salt functions as both a phase-transfer catalyst and a ligand modifier, enabling the reduction of energy barriers for key reaction steps while regenerating the palladium catalyst and protecting sensitive phosphorus centers from oxidation. This multifunctional role exemplifies the sophisticated mechanisms that emerge in cooperative catalytic systems.
The phosphonium salt's ability to form stable ion-pairs with anionic intermediates proves particularly valuable in palladium-catalyzed C-H activation sequences. By stabilizing reactive carbanion species through electrostatic interactions, the phosphonium catalyst enables the formation of highly organized transition states that exhibit enhanced selectivity compared to reactions proceeding without cooperative activation. The systematic experimental comparison of transition states with and without phosphonium salt participation reveals distinct mechanistic pathways that account for the observed rate accelerations and selectivity improvements.
Nickel-Catalyzed Reductive Cross-Coupling Applications
The development of nickel-catalyzed reductive cross-coupling reactions utilizing phosphonium salts represents a significant advancement in sustainable catalysis. These transformations employ earth-abundant nickel catalysts in combination with phosphonium salt co-catalysts to achieve selective carbon-carbon bond formation between traditionally unreactive coupling partners. The phosphonium salt functions as both a phase-transfer agent and an electron-transfer mediator, facilitating the reduction of nickel complexes while maintaining catalyst integrity throughout multiple turnover cycles.
Research demonstrates that heterocyclic thiazolyl-phosphonium salts exhibit particularly high efficiency in nickel-catalyzed cross-coupling reactions, providing access to functionalized benzothiazoles in moderate to good yields. The gram-scale applicability and late-stage functionalization capabilities of these methods highlight their practical utility in complex molecule synthesis. The combination of lewis acid additives such as zirconium chloride and lanthanum chloride with manganese reductants creates a highly effective catalytic system that operates under mild conditions.
Advanced Cooperative Architectures
The design of sophisticated cooperative catalytic systems often involves the integration of multiple functional elements within carefully designed molecular frameworks. Bis-phosphenium complexes of chromium exemplify this approach, providing rare examples of three-dimensional transition metal-phosphenium cooperativity. These systems demonstrate reversible hydrogen activation through cooperative metal-ligand interactions, where both the metal center and the phosphenium ligand participate in bond activation processes.
The reversible reaction of hydrogen gas with bis-phosphenium complexes illustrates the unique reactivity patterns that emerge from cooperative metal-phosphorus interactions. Photolysis induces hydrogen activation to yield spectroscopically detectable phosphenium-stabilized sigma-hydrogen complexes that readily exchange with gaseous hydrogen and deuterium. Further reaction produces phosphine-functionalized metal hydrides, representing unprecedented examples of reversible hydrogen cleavage across three-dimensional metal-phosphorus bonds.
Catalytic Applications and Synthetic Utility
The practical applications of cooperative catalysis extend to challenging transformations such as hydrogenation, cross-coupling, and C-H activation reactions. Phosphenium-promoted hydrogenation represents the first example of utilizing phosphenium complexes in catalytic hydrogen transfer reactions. The dihydrogen transfer from hydrogen-phosphenium complexes to substrates like styrene demonstrates the potential for developing new classes of hydrogenation catalysts based on cooperative metal-phosphorus interactions.
Metal-ligand cooperative systems also enable innovative approaches to carbon dioxide utilization. Phosphonium salt and zinc-phosphine integrated hierarchical porous organic polymers demonstrate exceptional catalytic activity in cyclic carbonate formation from carbon dioxide and epoxides. These systems achieve turnover frequencies exceeding 6000 per hour, representing the highest activity among heterogeneous catalysts reported for this transformation. The cooperative effect between quaternary phosphonium salts and homogeneously distributed zinc-phosphine species, enhanced by confined hierarchical structures and flexible frameworks, accounts for this exceptional performance.
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